molecular formula C16H15N3O3 B11949992 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B11949992
M. Wt: 297.31 g/mol
InChI Key: RCBDYONQCGJJHH-LICLKQGHSA-N
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Description

2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydrazinyl group, a hydroxybenzylidene moiety, and a methylphenyl group. It has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-(4-methylphenyl)-2-oxoacetamide under specific conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxybenzylidene moiety can be oxidized to form corresponding quinones.

    Reduction: The hydrazinyl group can be reduced to form hydrazides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl and benzylidene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazides and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the hydroxybenzylidene moiety can participate in redox reactions, contributing to its antioxidant properties. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

Uniqueness

2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is unique due to the presence of the hydroxybenzylidene moiety, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to participate in redox reactions and form hydrogen bonds, contributing to its potential biological activities .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N'-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C16H15N3O3/c1-11-2-6-13(7-3-11)18-15(21)16(22)19-17-10-12-4-8-14(20)9-5-12/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+

InChI Key

RCBDYONQCGJJHH-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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